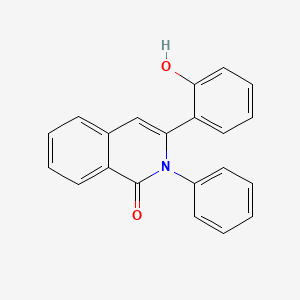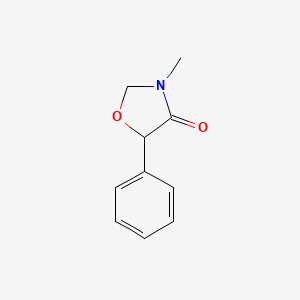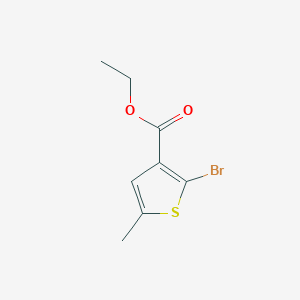![molecular formula C30H42NOP B15207873 1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine is a complex organic compound that features a biphenyl backbone with a dicyclohexylphosphino group and a piperidine ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the biphenyl intermediate.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules, polymers, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Catalysis: The compound forms stable complexes with transition metals such as palladium, which then participate in catalytic cycles.
Activation of Substrates: The ligand enhances the reactivity of substrates by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine can be compared with other similar compounds, such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis due to its P-chiral center.
Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II): Utilized in palladium-catalyzed reactions for forming C-C and C-N bonds.
The uniqueness of 1-(2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-3-yl)piperidine lies in its specific structural features and its ability to form highly active catalytic complexes.
Propiedades
Fórmula molecular |
C30H42NOP |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-methoxy-5-piperidin-1-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H42NOP/c1-32-29-20-19-24(31-21-11-4-12-22-31)23-28(29)27-17-9-10-18-30(27)33(25-13-5-2-6-14-25)26-15-7-3-8-16-26/h9-10,17-20,23,25-26H,2-8,11-16,21-22H2,1H3 |
Clave InChI |
JKVSXTYGUDWKOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)








![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)



